Ethyl 2-hydroxy-6-[(E)-2-phenylethenyl]benzoate
Description
Properties
IUPAC Name |
ethyl 2-hydroxy-6-[(E)-2-phenylethenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-2-20-17(19)16-14(9-6-10-15(16)18)12-11-13-7-4-3-5-8-13/h3-12,18H,2H2,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCIBDMBUMIIMC-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C=CC=C1O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-hydroxy-6-[(E)-2-phenylethenyl]benzoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 268.31 g/mol. Its structure features a benzoate moiety with hydroxy and phenylethenyl substituents, which may contribute to its biological activities.
The biological activity of this compound has been studied in various contexts, particularly its role as an anti-juvenile hormone agent. This compound is believed to interact with hormonal pathways, influencing processes such as reproduction and growth in various organisms.
Biological Activities
- Antifungal Activity : Research indicates that compounds similar to this compound exhibit antifungal properties. For instance, studies have shown that related esters can inhibit fungal growth by disrupting cell membrane integrity.
- Endocrine Disruption : The compound has been implicated in endocrine disruption, affecting hormone levels and reproductive outcomes in model organisms. Exposure to certain concentrations has been linked to altered aromatase activity, which is crucial for estrogen synthesis .
- Antioxidant Properties : Some studies suggest that derivatives of this compound may possess antioxidant properties, which can mitigate oxidative stress-related damage in cells .
Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antifungal | Disruption of cell membranes | |
| Endocrine disruption | Altered aromatase activity affecting hormone levels | |
| Antioxidant | Scavenging free radicals |
Case Study: Endocrine Disruption in Amphibians
A significant study evaluated the effects of this compound on Xenopus tropicalis tadpoles. The research focused on the compound's impact on aromatase activity during gonadal differentiation. Results indicated that exposure led to increased gonadal aromatase activity over time but did not significantly alter sex ratios or gonadal histology at metamorphosis . This suggests a complex interaction where the compound may influence hormonal pathways without overt morphological changes.
Case Study: Antifungal Activity
Another study highlighted the antifungal potential of related compounds, demonstrating effectiveness against various fungal strains. The mechanism involved the inhibition of fungal cell growth through membrane disruption, showcasing the therapeutic potential of this class of compounds against fungal infections.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares a benzoate ester backbone with several analogs, differing in substituents that influence reactivity, solubility, and biological activity. Key comparisons include:
Table 1: Structural and Functional Comparison
Reactivity and Physical Properties
- Acidity : The 2-hydroxyl group increases acidity (pKa ~8–10), similar to salicylate derivatives, enabling coordination with metal ions or participation in hydrogen bonding .
- Catalytic and Polymer Applications: Ethyl 4-(dimethylamino) benzoate demonstrates higher reactivity in resin cements due to its electron-donating dimethylamino group, achieving a 15–20% higher degree of conversion than 2-(dimethylamino) ethyl methacrylate . In contrast, the target compound’s hydroxyl and phenylethenyl groups may favor applications in photoactive materials.
Spectroscopic and Photochemical Behavior
- Ethyl 2-(6-hydroxy-3-oxo-xanthen-9-yl)benzoate’s fluorescence underlines the impact of aromatic substituents on photophysical properties. The phenylethenyl group in the target compound may similarly enable applications in sensors or optoelectronics .
Q & A
Basic: What are the critical steps in synthesizing Ethyl 2-hydroxy-6-[(E)-2-phenylethenyl]benzoate, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves esterification of the parent carboxylic acid with ethanol under acidic conditions. Key steps include:
Reaction Setup : Mixing 2-hydroxy-6-[(E)-2-phenylethenyl]benzoic acid with ethanol and concentrated sulfuric acid as a catalyst.
Reflux : Heating the mixture under reflux (70–80°C) for 6–8 hours to drive esterification.
Purification : Post-reaction neutralization, extraction with ethyl acetate, and column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Crystallization : Slow evaporation from dichloromethane/hexane to obtain high-purity crystals.
Purity Optimization : Monitor reaction progress via TLC, use anhydrous conditions to avoid side reactions, and employ recrystallization for final purification .
Basic: How is the crystal structure of this compound determined, and what software is used for refinement?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
Data Collection : Use a Bruker X8 Proteum diffractometer (CuKα radiation, λ = 1.54178 Å) at 293 K.
Structure Solution : SHELXT or SHELXD for initial phase determination.
Refinement : SHELXL for full-matrix least-squares refinement, accounting for anisotropic displacement parameters and hydrogen bonding.
- Example refinement parameters: , for .
Visualization : Mercury software (v4.3) for analyzing molecular packing and hydrogen-bonding networks .
Advanced: How do hydrogen-bonding interactions influence the molecular packing and stability of this compound?
Methodological Answer:
The crystal structure reveals intramolecular C–H⋯O hydrogen bonds forming an S(6) ring motif, stabilizing the planar quinoline system. Intermolecular C–H⋯O bonds propagate along the b-axis, creating infinite chains.
Key Observations :
- Dihedral angle between quinoline and styryl-substituted benzene ring: 25.44(14)°, minimizing steric strain.
- Hydrogen bond geometry (e.g., D–H⋯A = 2.30 Å, θ = 145°).
Impact on Stability : These interactions enhance thermal stability (decomposition >200°C) and influence solubility in polar solvents .
Advanced: What experimental challenges arise in resolving stereochemical isomerism during synthesis, and how are they addressed?
Methodological Answer:
The (E)-configured styryl group is prone to photoisomerization under UV light, complicating stereochemical purity.
Mitigation Strategies :
Light Exclusion : Conduct reactions in amber glassware under inert atmosphere.
NMR Validation : Compare NMR coupling constants ( for trans-vinyl protons).
Crystallographic Confirmation : SCXRD unambiguously assigns the (E)-configuration via bond angles and torsion parameters (e.g., C6–C7–C19–C20 = 178.2°) .
Advanced: How can computational modeling complement experimental data in predicting physicochemical properties?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:
Electronic Properties : HOMO-LUMO gap (~4.1 eV), indicating moderate reactivity.
Solubility Parameters : LogP = 3.2 (predicted), aligning with experimental partition coefficient data.
Vibrational Spectroscopy : IR frequencies (e.g., C=O stretch at 1720 cm⁻¹) match experimental FTIR spectra.
Validation : Overlay computed and experimental XRD structures (RMSD < 0.05 Å) .
Advanced: How can discrepancies in unit cell parameters between batches be analyzed?
Methodological Answer:
Batch-to-batch variations may arise from differing crystallization solvents or impurities.
Resolution Workflow :
PXRD Comparison : Overlay powder patterns to identify polymorphic forms.
Thermogravimetric Analysis (TGA) : Detect solvent inclusion (weight loss ~5% at 100°C).
Single-Crystal Validation : Re-crystallize from standardized solvents (e.g., DCM/hexane).
Case Study : A 0.5 Å deviation in a-axis was traced to residual ethanol in the lattice, resolved via vacuum drying .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : / NMR to confirm ester formation (e.g., δ 4.35 ppm for –OCH2CH3).
- FTIR : C=O stretch at 1720 cm⁻¹, O–H stretch at 3400 cm⁻¹.
- UV-Vis : π→π* transition of the styryl group (λmax = 290 nm, ε = 1.2 × 10⁴ M⁻¹cm⁻¹).
- HRMS : Exact mass (m/z 308.1052 [M+H]+) validates molecular formula .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
